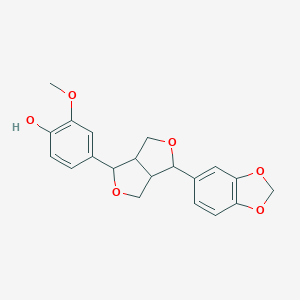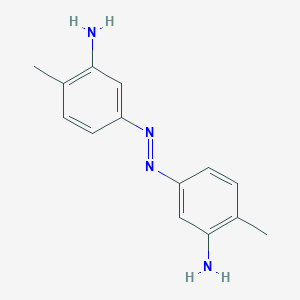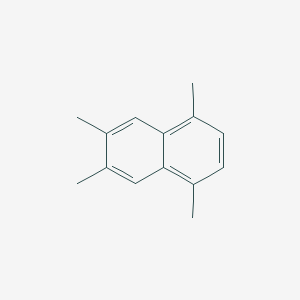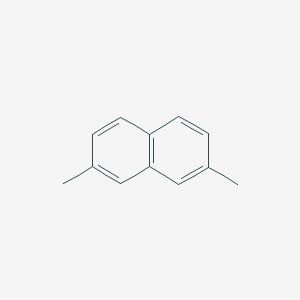
2-Cyclopropylphenol
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI string for 2-Cyclopropylphenol is InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 . Its canonical SMILES representation is C1CC1C2=CC=CC=C2O . These representations provide a detailed view of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Cyclopropylphenol has a molecular weight of 134.17 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. The compound has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 134.073164938 g/mol . The topological polar surface area is 20.2 Ų . The compound is liquid and clear in physical form .Relevant Papers The paper “Synthesis of Cyclopropenols Enabled by Visible‐Light‐Induced Organocatalyzed [2+1] Cyclization” discusses a method for synthesizing cyclopropenols, which could potentially be relevant to the synthesis of 2-Cyclopropylphenol . Another paper, “Transformer Performance for Chemical Reactions: Analysis of Different Predictive and Evaluation Scenarios”, discusses the use of deep learning for predicting chemical reactions .
Wissenschaftliche Forschungsanwendungen
Medicine: Therapeutic Agent Synthesis
2-Cyclopropylphenol: is explored in medicinal chemistry for its potential role in synthesizing therapeutic agents . Its phenolic structure is beneficial in creating compounds with significant biological activities, such as antioxidant , antibacterial , and cardioprotective effects . This compound can be a precursor in synthesizing molecules that interact with specific receptors in the body, contributing to the development of new drugs.
Agriculture: Pesticide Intermediate
In agriculture, 2-Cyclopropylphenol serves as an intermediate in the synthesis of pesticides . Its structural properties allow for the creation of compounds that can effectively target and control agricultural pests, contributing to crop protection and yield improvement.
Food Industry: Antioxidant Applications
The food industry utilizes phenolic compounds like 2-Cyclopropylphenol for their antioxidant properties . These compounds can improve the shelf life and safety of food products by preventing oxidative spoilage and maintaining nutritional quality.
Environmental Science: Pollution Monitoring
2-Cyclopropylphenol: may be used in environmental science to monitor pollution levels . Its chemical properties can help in the identification and quantification of environmental contaminants, aiding in the assessment of ecological health and the effectiveness of pollution control measures.
Material Science: Polymer Synthesis
In material science, 2-Cyclopropylphenol is investigated for its role in polymer synthesis . The compound’s ability to undergo various chemical reactions makes it a valuable component in creating new materials with desired properties for industrial applications.
Chemical Synthesis: Organic Synthesis Reagent
2-Cyclopropylphenol: is a reagent in organic synthesis, used to prepare complex molecules with specific functionalities . Its reactivity enables the formation of diverse chemical structures, which are essential in the development of various industrial chemicals and products.
Biochemistry Research: Structural Analysis
In biochemistry research, 2-Cyclopropylphenol is studied for its cyclopropane ring, a feature of interest due to its unique chemical behavior . This structural aspect is significant in understanding the biochemical pathways and mechanisms in living organisms.
Industrial Applications: Synthesis of Adrenergic Agents
Industrially, 2-Cyclopropylphenol is used to synthesize adrenergic agents . These agents are important in the pharmaceutical industry for their role in treating conditions related to the body’s adrenergic system, such as blood pressure regulation and heart rate control.
Wirkmechanismus
Target of Action
It’s known that most drugs exert their effects by binding to receptors, which are cellular components
Mode of Action
It’s known that phenol, a related compound, is a potent proteolytic agent and produces a chemical neurolysis when injected next to a nerve
Biochemical Pathways
It’s known that drugs can affect various biological pathways, leading to changes in cellular function . More research is needed to elucidate the specific biochemical pathways influenced by 2-Cyclopropylphenol.
Result of Action
It’s known that drugs can have various effects at the molecular and cellular level, leading to changes in cellular function . More research is needed to elucidate the specific effects of 2-Cyclopropylphenol.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of a drug
Eigenschaften
IUPAC Name |
2-cyclopropylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBILBRBSALKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454529 | |
| Record name | 2-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylphenol | |
CAS RN |
10292-60-1 | |
| Record name | 2-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 2-cyclopropylphenol undergo ring-opening during metabolism by liver enzymes?
A1: Based on the research on the closely related compound, cyclopropylbenzene, it appears that 2-cyclopropylphenol may not undergo significant ring-opening during metabolism by liver enzymes. A study using liver microsomes from rats showed that cyclopropylbenzene was primarily metabolized through benzylic hydroxylation and aromatic hydroxylation, with no detectable formation of ring-opened products like benzoic acid []. While further research is needed to confirm if this holds true for 2-cyclopropylphenol, the structural similarity suggests a similar metabolic pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)



